

A Comparative Guide to Devimistat and Devimistat-d10: Pharmacokinetics and Analytical Applications

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Compound of Interest

Compound Name: **Devimistat-d10**

Cat. No.: **B12367541**

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This guide provides a detailed comparison of Devimistat and its deuterated analog, **Devimistat-d10**, for researchers, scientists, and drug development professionals. While Devimistat is an investigational therapeutic agent with a distinct pharmacokinetic profile, **Devimistat-d10** serves a crucial role as an internal standard in bioanalytical assays for the accurate quantification of Devimistat. This document outlines the available pharmacokinetic data for Devimistat, explains the function of **Devimistat-d10**, and provides detailed experimental methodologies.

Pharmacokinetic Profile of Devimistat (CPI-613)

Devimistat is a novel anti-cancer agent that targets mitochondrial metabolism.^[1] Its pharmacokinetic properties have been evaluated in several clinical trials. A key parameter from a Phase 1 dose-escalation study in patients with advanced hematologic malignancies is its half-life.^{[2][3]} While comprehensive pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve) are assessed in clinical trials, specific values were not detailed in the reviewed literature.^[4]

Pharmacokinetic Parameter	Value	Population	Reference
Half-life (t _{1/2})	1.34 hours	Patients with advanced hematologic malignancies	[2]

The Role of Devimistat-d10

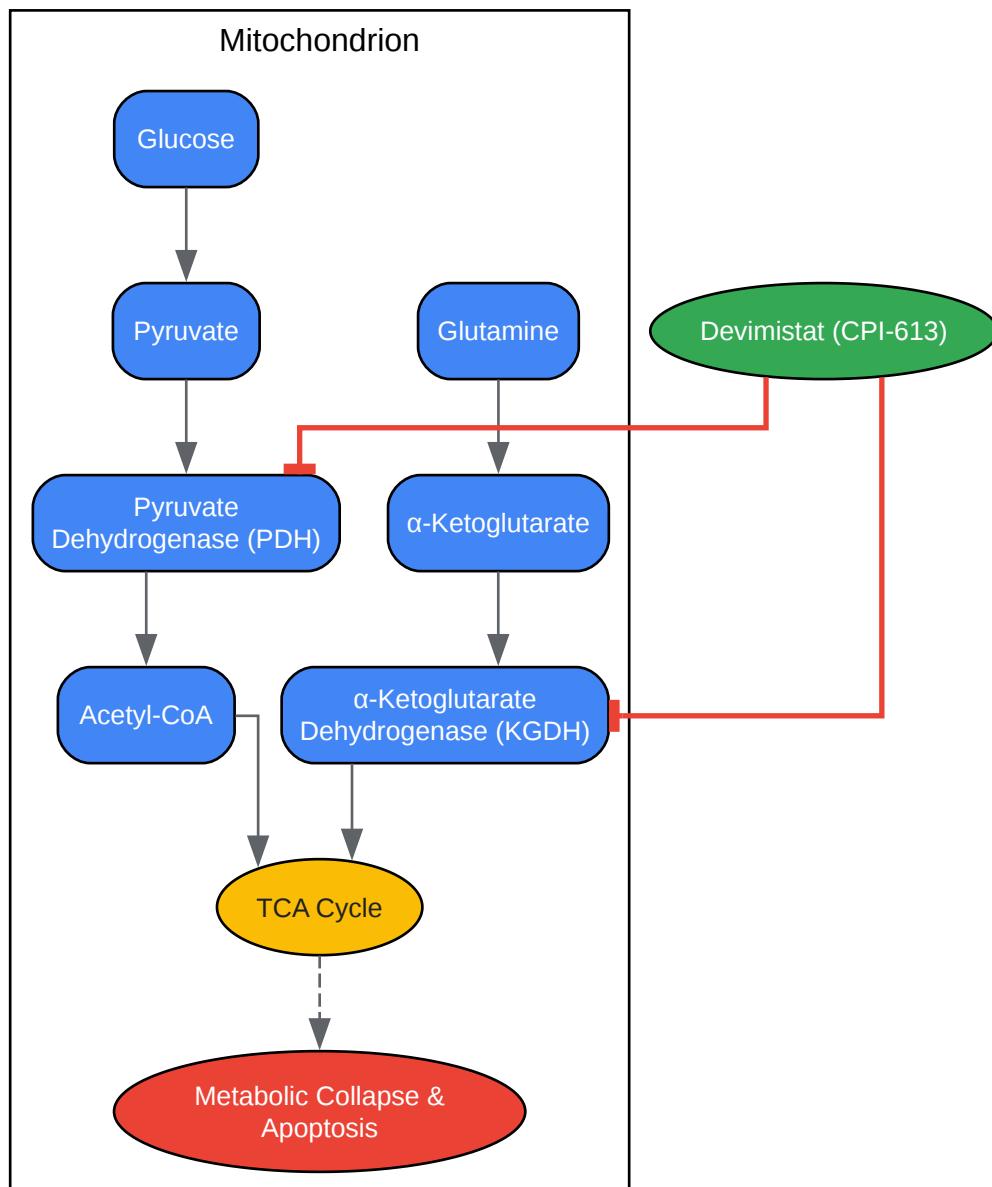
Devimistat-d10 is a deuterated version of Devimistat, meaning specific hydrogen atoms in its structure have been replaced with deuterium, a stable isotope of hydrogen. This substitution increases its mass without significantly altering its chemical properties. In pharmacokinetic studies, deuterated compounds like **Devimistat-d10** are considered the gold standard for use as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis.

The function of **Devimistat-d10** is not therapeutic; therefore, it does not have a pharmacokinetic profile to be compared with Devimistat. Instead, it is added to biological samples at a known concentration at the beginning of sample preparation. Because it behaves almost identically to Devimistat during extraction, chromatography, and ionization, it allows for the correction of variability in the analytical process, ensuring highly accurate and precise quantification of Devimistat.

Mechanism of Action of Devimistat

Devimistat functions as a lipoate analog that disrupts the tricarboxylic acid (TCA) cycle, a key process in cellular energy metabolism. It specifically inhibits two critical mitochondrial enzymes: pyruvate dehydrogenase (PDH) and α -ketoglutarate dehydrogenase (KGDH). By blocking these enzymes, Devimistat prevents the entry of carbon from both glucose and glutamine into the TCA cycle, leading to a collapse of mitochondrial metabolism and inducing cell death in cancer cells.

Mechanism of Action of Devimistat

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Mechanism of Action of Devimistat

Experimental Protocols

Quantification of Devimistat in Human Plasma using LC-MS/MS with Devimistat-d10 as an Internal Standard

This protocol describes a representative method for determining the concentration of Devimistat in human plasma samples, a critical component of a pharmacokinetic study.

1. Materials and Reagents:

- Devimistat reference standard
- **Devimistat-d10** (internal standard)
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Water, ultrapure
- 96-well plates

2. Preparation of Solutions:

- Stock Solutions (1 mg/mL): Separately weigh and dissolve Devimistat and **Devimistat-d10** in an appropriate solvent like methanol to prepare stock solutions.
- Working Solutions: Prepare serial dilutions of the Devimistat stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of **Devimistat-d10** at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

- Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate.
- Add 10 µL of the **Devimistat-d10** working solution to all wells except for the blank matrix samples.

- To precipitate plasma proteins, add 200 μ L of cold acetonitrile to each well.
- Seal the plate and vortex for 2 minutes.
- Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
- Transfer 100 μ L of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

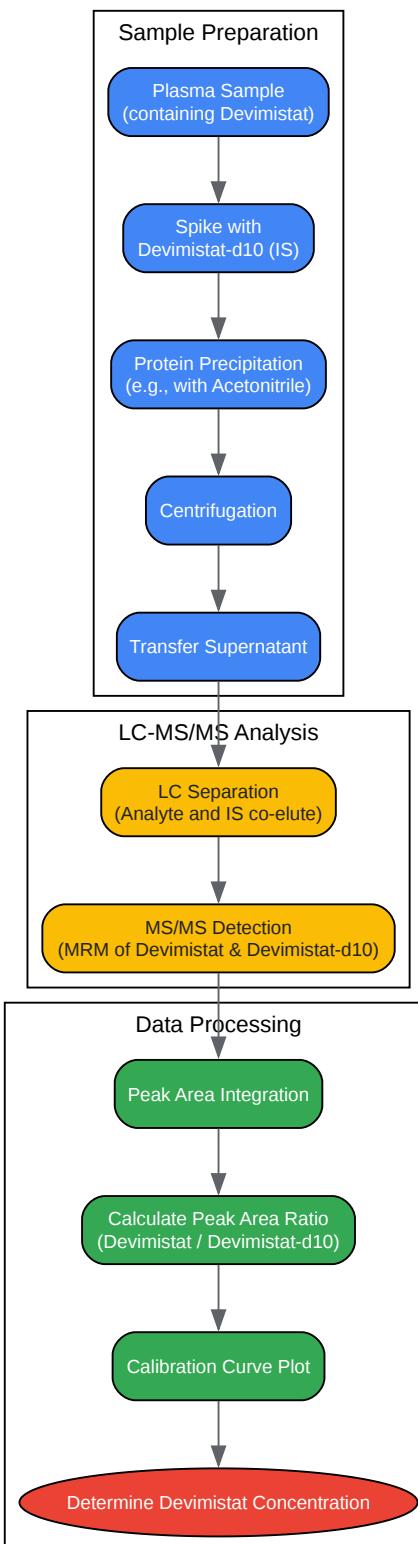
- Liquid Chromatography (LC):
 - Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A linear gradient from 5% to 95% Mobile Phase B over a short duration (e.g., 3-5 minutes).
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometry (MS/MS):
 - Ion Source: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for both Devimistat and **Devimistat-d10**. These transitions are determined during method development.

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Devimistat to **Devimistat-d10** against the nominal concentration of the calibration standards.

- Use a weighted linear regression model to fit the calibration curve.
- Determine the concentration of Devimistat in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Bioanalytical Workflow for Devimistat Quantification

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Bioanalytical Workflow for Devimistat Quantification

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